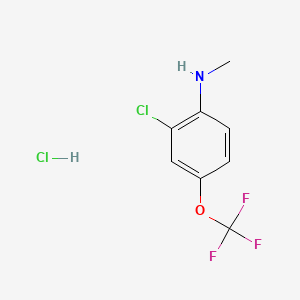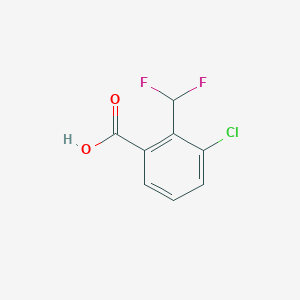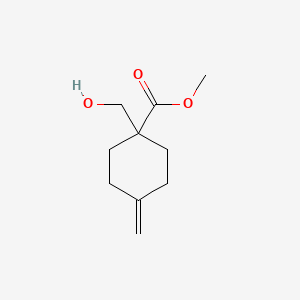
3-(2-Fluoro-2-methylpropyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-2-methylpropyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Fluoro-2-methylpropyl)azetidine, can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent reactivity of the intermediates .
Another method involves the anionic ring-opening polymerization of activated aziridines, which can be used to produce azetidines with various structures . This method allows for precise control over the polymerization process, resulting in well-defined products .
Industrial Production Methods
Industrial production of azetidines often involves optimizing the synthetic routes mentioned above to achieve higher yields and scalability. The choice of method depends on the desired application and the specific properties required for the final product .
化学反応の分析
Types of Reactions
3-(2-Fluoro-2-methylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
科学的研究の応用
3-(2-Fluoro-2-methylpropyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Fluoro-2-methylpropyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in applications such as polymerization and drug discovery .
類似化合物との比較
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(2-Fluoro-2-methylpropyl)azetidine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical properties. The combination of ring strain and functional groups makes it a versatile compound for various applications .
特性
分子式 |
C7H14FN |
|---|---|
分子量 |
131.19 g/mol |
IUPAC名 |
3-(2-fluoro-2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H14FN/c1-7(2,8)3-6-4-9-5-6/h6,9H,3-5H2,1-2H3 |
InChIキー |
ITLJOGGJQXYCBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CNC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)


![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)










